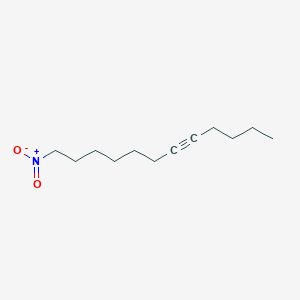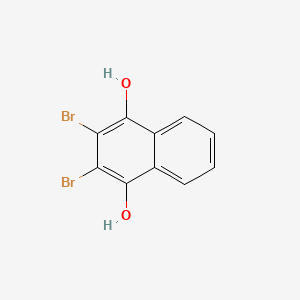
2,3-Dibromonaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromonaphthalene-1,4-diol is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and two hydroxyl groups on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromonaphthalene-1,4-diol typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene, followed by dehydrobromination using sodium methoxide. This process yields the desired dibrominated product with high regioselectivity .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques, utilizing bromine and appropriate solvents under controlled conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the intermediate compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromonaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Less brominated naphthalene derivatives.
Substitution: Aminonaphthalene or thiolated naphthalene derivatives.
Applications De Recherche Scientifique
2,3-Dibromonaphthalene-1,4-diol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3-Dibromonaphthalene-1,4-diol exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal membrane permeability, leading to increased nucleotide leakage and cell death. The compound’s bromine atoms play a crucial role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- 1,3-Dibromonaphthalene
- 1,4-Dibromonaphthalene
- 2,3-Dibromonaphthalene-1,4-dione
Comparison: 2,3-Dibromonaphthalene-1,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater potential for biological applications .
Propriétés
Numéro CAS |
146767-46-6 |
|---|---|
Formule moléculaire |
C10H6Br2O2 |
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
2,3-dibromonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
Clé InChI |
YHOZMDLYPRZVPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=C2O)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


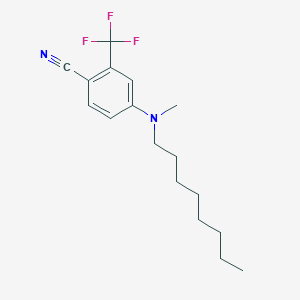
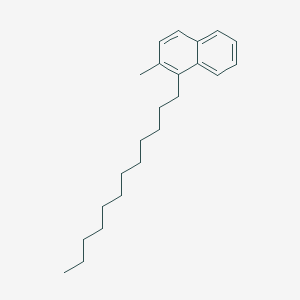


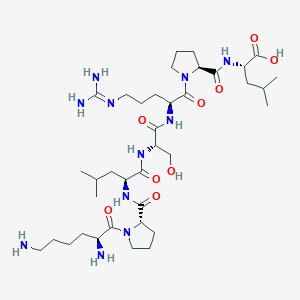
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

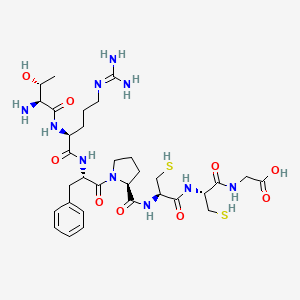
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
